6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a coumarin moiety, a tetrahydroisoquinoline core, and a carbothioamide group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Coumarin Moiety: The coumarin moiety can be synthesized via the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin is reacted with an appropriate aldehyde in the presence of a base such as piperidine.
Synthesis of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using the Pictet-Spengler reaction, where phenylethylamine is reacted with an aldehyde in the presence of an acid catalyst.
Coupling of the Coumarin and Tetrahydroisoquinoline Units: The coumarin and tetrahydroisoquinoline units are coupled via an ether linkage, typically using a Williamson ether synthesis reaction.
Introduction of the Carbothioamide Group:
Chemical Reactions Analysis
6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and bromine .
Scientific Research Applications
6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways, leading to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the coumarin and carbothioamide groups, making it less complex and potentially less biologically active.
7-Hydroxy-4-methylcoumarin: This compound lacks the tetrahydroisoquinoline and carbothioamide groups, limiting its pharmacological applications.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide: This compound lacks the coumarin moiety, which may reduce its overall biological activity.
Properties
Molecular Formula |
C29H28N2O5S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C29H28N2O5S/c1-18-13-28(32)36-25-15-21(9-10-22(18)25)35-17-24-23-16-27(34-3)26(33-2)14-19(23)11-12-31(24)29(37)30-20-7-5-4-6-8-20/h4-10,13-16,24H,11-12,17H2,1-3H3,(H,30,37) |
InChI Key |
CHXKRFAIHZFYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=S)NC5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.